molecular formula C17H19N3O B3849630 4-amino-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide

4-amino-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide

Cat. No.: B3849630
M. Wt: 281.35 g/mol
InChI Key: BPOATHWUMGPUQL-KNTRCKAVSA-N
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Description

4-amino-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide is an organic compound with a complex structure that includes both amine and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide typically involves the condensation of 4-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as ZrCl4, under ultrasonic irradiation to facilitate the reaction . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

For industrial production, the synthesis is often optimized to improve yield and scalability. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste. The reaction conditions are carefully controlled to maximize the yield of the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Scientific Research Applications

4-amino-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-amino-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-16(12-13-6-4-3-5-7-13)19-20-17(21)14-8-10-15(18)11-9-14/h3-11H,2,12,18H2,1H3,(H,20,21)/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOATHWUMGPUQL-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1=CC=C(C=C1)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC=C(C=C1)N)/CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide
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4-amino-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide
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4-amino-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide
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4-amino-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide
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Reactant of Route 6
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4-amino-N-[(E)-1-phenylbutan-2-ylideneamino]benzamide

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